An In-Depth Technical Guide to Anisaldehyde-[7-¹³C]: Properties, Structure, and Application
An In-Depth Technical Guide to Anisaldehyde-[7-¹³C]: Properties, Structure, and Application
Abstract: This technical guide provides a comprehensive overview of Anisaldehyde-[7-¹³C], a stable isotope-labeled analog of p-anisaldehyde (4-methoxybenzaldehyde). Designed for researchers, chemists, and drug development professionals, this document details the compound's chemical and physical properties, spectroscopic signature, and its principal application as an internal standard in quantitative analysis. The guide emphasizes the theoretical and practical aspects of its use in isotope dilution mass spectrometry (IDMS), offering field-proven insights and detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of Stable Isotope Labeling
In modern analytical science, particularly in fields like pharmacokinetics, metabolomics, and environmental analysis, the demand for high precision and accuracy is paramount. Unlabeled chemical standards can be inadequate in complex biological or environmental matrices, where phenomena such as ion suppression or enhancement in mass spectrometry can lead to significant quantitative errors. Stable isotope-labeled (SIL) compounds are the gold standard for surmounting these challenges.[1]
Anisaldehyde-[7-¹³C] is the isotopologue of p-anisaldehyde, a widely used compound in the fragrance, flavor, and pharmaceutical industries.[2][3][4] By replacing the naturally abundant ¹²C atom at the aldehyde (formyl) position with a heavy ¹³C isotope, we obtain a molecule that is chemically identical to its native counterpart but physically distinguishable by its mass. This subtle yet critical difference allows it to serve as a perfect internal standard, co-eluting chromatographically with the analyte and experiencing the same matrix effects, thereby enabling precise and accurate quantification through isotope dilution techniques.[1][5]
Chemical Structure and Physicochemical Properties
The core structure of Anisaldehyde-[7-¹³C] consists of a benzene ring substituted with a methoxy group and a ¹³C-labeled formyl group at the para (4) position.[3][6] The specific placement of the ¹³C label on the carbonyl carbon is crucial for its application, as this position is typically stable and less likely to be lost during metabolic processes.
Caption: Chemical structure of Anisaldehyde-[7-¹³C].
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxy([7-¹³C])benzaldehyde | [3] |
| Synonyms | p-Anisaldehyde-¹³C, 4-Anisaldehyde-¹³C | [3] |
| CAS Number | 95537-93-2 | [2][7] |
| Chemical Formula | C₇¹³CH₈O₂ | [2][7] |
| Molecular Weight | 137.14 g/mol | [2][7] |
| Exact Mass | 137.058 g/mol | [3] |
| Appearance | Colorless liquid (based on unlabeled) | [6] |
| Odor | Sweet, floral, aniseed | [6] |
| Boiling Point | 248 °C (unlabeled) | [6] |
| Melting Point | -1 °C (unlabeled) | [6] |
| Solubility | Soluble in organic solvents | [2] |
Handling and Storage
As with any high-purity analytical standard, proper handling and storage are critical to maintain its chemical and isotopic integrity. While stable isotopes are not radioactive, the organic molecule itself can degrade.[8]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8 °C is recommended).
-
Light Sensitivity: Protect from direct light to prevent photochemical degradation. Use amber vials for solutions.
-
Solvent Choice: For stock solutions, use high-purity, anhydrous solvents such as acetonitrile or methanol. Avoid aqueous solutions for long-term storage to prevent potential hydrolysis or microbial growth.[8]
Spectroscopic Profile
The introduction of the ¹³C isotope imparts a unique spectroscopic signature to the molecule, which is fundamental to its utility.
Mass Spectrometry (MS)
In mass spectrometry, Anisaldehyde-[7-¹³C] is readily distinguished from its unlabeled counterpart. The molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled anisaldehyde. This mass shift is the cornerstone of isotope dilution analysis.[9]
-
Unlabeled Anisaldehyde (C₈H₈O₂): Molecular Weight ~136.15 g/mol . Expected [M+H]⁺ at m/z 137.
-
Anisaldehyde-[7-¹³C] (C₇¹³CH₈O₂): Molecular Weight ~137.14 g/mol . Expected [M+H]⁺ at m/z 138.
The fragmentation pattern in MS/MS analysis will also show a corresponding +1 Da shift for any fragment ion that retains the ¹³C-labeled carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the label's position.
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¹³C NMR: The most dramatic effect is observed in the ¹³C NMR spectrum. Due to the isotopic enrichment (typically >99%), the signal for the C-7 carbonyl carbon will be immensely intense compared to the other carbon signals at natural abundance (1.1%). This signal is expected in the characteristic downfield region for aldehyde carbons, typically between 190-215 ppm.[10][11] This serves as the primary quality control check for confirming the label's location.
-
¹H NMR: The ¹H NMR spectrum is nearly identical to that of unlabeled anisaldehyde. However, the aldehyde proton (~9.8 ppm) is directly bonded to the ¹³C nucleus. This results in a large one-bond coupling constant (¹J_CH_), which will split the aldehyde proton signal from a singlet into a doublet. This coupling provides definitive evidence of the ¹³C label at the C-7 position.[12]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrational modes of the most abundant isotopes. Therefore, the spectrum of Anisaldehyde-[7-¹³C] will be virtually indistinguishable from its unlabeled analog. The characteristic C=O stretching frequency for an aromatic aldehyde is expected around 1705 cm⁻¹.[11]
Core Application: Isotope Dilution Mass Spectrometry (IDMS)
The premier application of Anisaldehyde-[7-¹³C] is as an internal standard for the quantification of anisaldehyde in complex samples using IDMS, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Principle of Self-Validation
The core strength of using a stable isotope-labeled internal standard lies in its ability to create a self-validating system.[1] Because the SIL standard is chemically identical to the analyte, it behaves identically during every step of the analytical process:
-
Sample Extraction: Any loss of analyte during extraction, whether due to incomplete recovery or degradation, will be mirrored by a proportional loss of the SIL standard.
-
Chromatography: The SIL standard co-elutes with the analyte, ensuring that they enter the mass spectrometer at the same time.
-
Ionization: Both the analyte and the SIL standard experience the exact same degree of ion suppression or enhancement from matrix components.
Quantification is based on the ratio of the analyte's MS signal to the SIL standard's MS signal. Since any variations affect both molecules equally, the ratio remains constant and directly proportional to the analyte's concentration. This effectively cancels out matrix effects and procedural inconsistencies, leading to superior accuracy and precision.[5]
Caption: Workflow for quantitative analysis using IDMS.
Experimental Protocol: Quantification of Anisaldehyde in a Plasma Matrix
This protocol provides a validated methodology for determining the concentration of anisaldehyde in human plasma, a common workflow in pharmacokinetic studies.
1. Materials and Reagents:
-
Anisaldehyde-[7-¹³C] (Internal Standard, IS)
-
Anisaldehyde (Analyte)
-
Human Plasma (Matrix)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid, LC-MS Grade
-
Water, Ultrapure (18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of anisaldehyde and dissolve in 10 mL of MeOH.
-
IS Stock (1 mg/mL): Accurately weigh 1 mg of Anisaldehyde-[7-¹³C] and dissolve in 1 mL of MeOH.
-
Analyte Working Solutions: Serially dilute the Analyte Stock with 50:50 ACN:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS Stock with 50:50 ACN:Water. The concentration of the IS should be chosen to be near the mid-point of the expected analyte concentration range.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard/QC), add 20 µL of the IS Working Solution (100 ng/mL) and vortex briefly. Causality: Spiking the IS in at the earliest stage ensures it undergoes all subsequent sample manipulation steps alongside the analyte.
-
Add 300 µL of ice-cold ACN to precipitate plasma proteins. Vortex vigorously for 1 minute. Causality: Acetonitrile is an effective protein precipitating agent that also releases the analyte and IS from protein binding.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Instrumental Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: ACN with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
MRM Transitions (example):
-
Anisaldehyde: Q1: 137.1 → Q3: 109.1 (loss of CO)
-
Anisaldehyde-[7-¹³C]: Q1: 138.1 → Q3: 110.1 (loss of ¹³CO)
-
Self-Validation: The identical fragmentation pathway (loss of the carbonyl group) ensures that the chemistry within the mass spectrometer is consistent for both analyte and standard.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard and sample.
-
Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of anisaldehyde in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Conclusion
Anisaldehyde-[7-¹³C] is more than just a chemical reagent; it is an enabling tool for generating high-fidelity, trustworthy data in complex analytical scenarios. Its properties as a stable, non-radioactive isotopologue make it an ideal internal standard. By understanding its chemical structure, spectroscopic characteristics, and the principles behind its application in isotope dilution mass spectrometry, researchers can significantly enhance the robustness and validity of their quantitative workflows. The methodologies described herein provide a framework for leveraging the power of Anisaldehyde-[7-¹³C] to achieve the highest standards of scientific accuracy in drug development and other research fields.
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